XO Inhibitory Potency: Gnetifolin A vs. Gnetifolin M, Gnetumgam B, and Clinical Controls
In a unified in vitro XO inhibition assay, gnetifolin A displayed an IC₅₀ of 196.6 ± 3.4 µM, which is approximately 1.74-fold less potent than gnetifolin M (IC₅₀ = 113.1 ± 2.2 µM) and gnetumgam B (IC₅₀ = 111.7 ± 1.8 µM), and approximately 77-fold less potent than the clinical XO inhibitor allopurinol (IC₅₀ = 2.54 ± 0.10 µM) [1]. The inhibitory percentage data at 250 µM further confirm the rank order: gnetumgam B (92.8% ± 3.5%) > gnetifolin M (71.6% ± 1.2%) > gnetifolin A (52.8% ± 1.6%) [1].
| Evidence Dimension | Xanthine oxidase (XO) inhibitory potency (IC₅₀ and % inhibition at 250 µM) |
|---|---|
| Target Compound Data | IC₅₀ = 196.6 ± 3.4 µM; 52.8% ± 1.6% inhibition at 250 µM |
| Comparator Or Baseline | Gnetifolin M: IC₅₀ = 113.1 ± 2.2 µM, 71.6% ± 1.2% at 250 µM; Gnetumgam B: IC₅₀ = 111.7 ± 1.8 µM, 92.8% ± 3.5% at 250 µM; Allopurinol: IC₅₀ = 2.54 ± 0.10 µM; Febuxostat: IC₅₀ = 0.020 µM |
| Quantified Difference | Gnetifolin A is 1.74-fold less potent than gnetifolin M and 77-fold less potent than allopurinol |
| Conditions | In vitro XO inhibition assay; compounds tested at 250, 100, 50, 25, 10, 5, 2.5, and 1 µM; allopurinol as positive control; data from RSC Advances 2026 |
Why This Matters
Procurement decisions for XO inhibitor screening panels must account for the fact that gnetifolin A, while sharing a benzofuran scaffold with gnetifolin M, is nearly 2-fold less potent—selecting the wrong congener would yield lower hit rates in primary screens.
- [1] Do VNT, Nguyen TTM, et al. Gnetumgams A and B: two new 2-phenylbenzofuran derivatives from the lianas of Gnetum montanum with xanthine oxidase inhibitory activity. RSC Advances. 2026;16(2):1255-1263. doi:10.1039/D5RA07300A. View Source
